Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-
Beschreibung
Systematic IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine systematically describes the compound’s structure. The parent chain is a six-membered piperidine ring, substituted at the 1-position by a 2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl group. The stereochemical descriptor (2S) specifies the absolute configuration at the second carbon of the pyrrolidinyl moiety, indicating a clockwise arrangement of substituents (NH, CH3, CH2) when viewed from the prioritized atom. This configuration influences the molecule’s three-dimensional topology, particularly the spatial orientation of the ethyl linker bridging the piperidine and pyrrolidine rings.
The molecular formula C12H24N2 reflects the compound’s hybrid nature, combining a piperidine (C5H11N) and a pyrrolidine (C4H8N) ring system. The ethyl spacer (C2H4) connects the two heterocycles, introducing conformational flexibility while maintaining structural rigidity at the stereogenic center.
Table 1: Key Nomenclature and Stereochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-[(2S)-1-Methyl-2-pyrrolidinyl]ethyl]piperidine |
| CAS Number | 1594073-19-4 |
| Molecular Formula | C12H24N2 |
| Stereochemical Descriptor | (2S) |
Comparative Structural Features of Piperidine-Pyrrolidine Hybrid Alkaloids
Piperidine-pyrrolidine hybrids are characterized by fused or linked six- and five-membered nitrogen-containing rings. Unlike fully fused systems (e.g., indolizidines), 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine features a flexible ethyl tether, enabling distinct conformational states. Comparative analysis with related hybrids reveals key differences:
- 1-[(2R)-2-Pyrrolidinylmethyl]piperidine (CAS 575469-26-0) lacks the methyl group on the pyrrolidine ring, reducing steric hindrance and altering hydrogen-bonding potential.
- Piperidine, 1-methyl-2-((2-(1-pyrrolidinyl)ethoxy)methyl)- (CID 3063349) incorporates an ether-linked side chain, enhancing polarity but limiting rotational freedom compared to the ethyl bridge.
- In β-hairpin peptidomimetics, piperidine-pyrrolidine scaffolds stabilize specific secondary structures via intramolecular hydrogen bonds, a feature less pronounced in 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine due to its acyclic spacer.
The ethyl linker in 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine balances rigidity and flexibility, allowing adaptive binding in potential biological applications while maintaining stereochemical integrity.
Table 2: Structural Comparison of Piperidine-Pyrrolidine Hybrids
| Compound | Key Structural Feature | Flexibility |
|---|---|---|
| 1-[2-[(2S)-1-Methyl-2-pyrrolidinyl]ethyl]piperidine | Ethyl tether with (2S)-methylpyrrolidine | Moderate |
| 1-[(2R)-2-Pyrrolidinylmethyl]piperidine | Direct methylene linkage | High |
| Piperidine-ether derivatives | Oxygen-containing spacers | Low |
Conformational Analysis of the 1-Methyl-2-pyrrolidinylethyl Substituent
The 1-methyl-2-pyrrolidinylethyl substituent adopts multiple low-energy conformations due to rotational freedom around the C–C bonds of the ethyl spacer. Monte Carlo simulations of analogous structures, such as (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide , reveal a preference for half-folded conformations , where the pyrrolidine ring orientates toward the piperidine nitrogen. This arrangement minimizes steric clashes between the methyl group at the 1-position of pyrrolidine and the piperidine ring’s hydrogen atoms.
Key conformational observations include:
- Gauche interactions between the pyrrolidine methyl group and ethyl linker stabilize the (2S) configuration.
- Energy barriers for rotation about the ethyl tether range from 2–5 kJ/mol , permitting rapid interconversion between conformers at physiological temperatures.
- The piperidine chair conformation remains dominant, with equatorial positioning of the substituent reducing 1,3-diaxial strain.
Crystallographic Characterization and Bond Angle Parameters
While direct crystallographic data for 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine remains unpublished, bond angles can be inferred from related structures. In piperidine-ether derivatives , typical bond angles include:
- N–C–C (piperidine-ethyl): 112–116°
- C–C–N (ethyl-pyrrolidine): 109–111°
- Pyrrolidine ring angles: 100–105° (internal N–C–C)
X-ray studies of similar hybrids, such as (–)-piquindone , demonstrate that the pyrrolidine ring adopts an envelope conformation , with the methyl group at the flap position to minimize torsional strain. Computational models predict comparable behavior in 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine , where the (2S) configuration orients the methyl group away from the piperidine ring, optimizing van der Waals contacts.
Table 3: Predicted Bond Angles Based on Analogous Structures
| Bond Angle Type | Range (°) |
|---|---|
| Piperidine N–C–C (ethyl) | 112–116 |
| Ethyl C–C–N (pyrrolidine) | 109–111 |
| Pyrrolidine N–C–C | 100–105 |
Eigenschaften
CAS-Nummer |
652144-66-6 |
|---|---|
Molekularformel |
C12H24N2 |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
1-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C12H24N2/c1-13-8-5-6-12(13)7-11-14-9-3-2-4-10-14/h12H,2-11H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
WIHVXUIGWLONNV-LBPRGKRZSA-N |
Isomerische SMILES |
CN1CCC[C@H]1CCN2CCCCC2 |
Kanonische SMILES |
CN1CCCC1CCN2CCCCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydrogenation of 2-Methylpyrroline for Pyrrolidine Synthesis
The enantioselective synthesis of (2S)-1-methylpyrrolidine serves as a critical precursor. Patent WO2008137087A1 details a two-step process:
- Catalytic Hydrogenation : 2-Methylpyrroline undergoes hydrogenation in a 2:1–3:1 ethanol-methanol mixture using 5% Pt/C at ambient temperature.
- Tartaric Acid Resolution : The racemic product is resolved using L-tartaric acid to isolate (2S)-1-methylpyrrolidine with ≥50% enantiomeric excess (ee).
Key Conditions
| Parameter | Value |
|---|---|
| Catalyst | 5% Pt/C |
| Solvent | Ethanol-methanol (2:1–3:1 v/v) |
| Temperature | 20–25°C |
| Resolution Agent | L-Tartaric acid |
| Optical Purity | ≥50% ee |
This method is scalable but requires post-resolution purification to achieve pharmaceutical-grade enantiopurity.
Alkylation of Piperidine with Pyrrolidinyl-Ethyl Intermediates
A direct alkylation strategy connects the piperidine and pyrrolidine moieties. The synthesis involves:
- Preparation of 1-(2-Bromoethyl)piperidine :
- Nucleophilic Substitution :
Reaction Optimization
| Variable | Optimal Condition |
|---|---|
| Base | Potassium carbonate |
| Solvent | DMF |
| Temperature | 80–100°C |
| Yield | 65–85% |
Side products include bis-alkylated derivatives, mitigated by stoichiometric control.
Reductive Amination for Ethyl Linker Formation
Reductive amination avoids alkylation challenges by forming the ethyl linker in situ. A three-step protocol is adapted from PMC9917539:
- Aldehyde Formation : Piperidine is oxidized to 1-piperidinecarboxaldehyde using MnO₂.
- Imine Formation : The aldehyde reacts with (2S)-1-methylpyrrolidin-2-amine in THF.
- Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine.
Stereochemical Outcomes
Organometallic [3+3] Annulation for Piperidine Ring Construction
Organozinc reagents enable piperidine ring formation with pre-installed substituents. From White Rose et al.:
- Zinc Reagent Synthesis : β-Aminoalkyl zinc iodide is prepared from L-serine derivatives.
- Copper-Catalyzed Annulation : Reacting with 3-chloro-2-(chloromethyl)prop-1-ene forms the piperidine core.
- Pyrrolidine Coupling : The ethyl-pyrrolidinyl group is introduced via Suzuki-Miyaura coupling.
Advantages
- High diastereoselectivity (>90% de) for cis-2,5-disubstituted piperidines.
- Compatible with chiral auxiliaries for enantiocontrol.
Resolution of Racemic Mixtures Using Chiral Chromatography
For non-stereoselective syntheses, chiral stationary phases (CSPs) resolve enantiomers. As demonstrated in EP0356247A1:
- Column : Chiralpak IA (cellulose tris-3,5-dimethylphenylcarbamate).
- Eluent : Hexane-isopropanol (90:10) with 0.1% diethylamine.
- Resolution : Baseline separation (Rs > 1.5) achieved for (2S)-enantiomer.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Complexity |
|---|---|---|---|---|
| Hydrogenation + Alkylation | 70–85 | 50–95 | High | Moderate |
| Reductive Amination | 60–75 | 90–98 | Medium | Low |
| Organometallic Annulation | 55–85 | 99 | Low | High |
| Chiral Resolution | 30–50 | 99.5 | Low | High |
Hydrogenation-alkylation balances scalability and cost, while reductive amination offers superior enantiopurity. Organometallic routes are reserved for high-value applications.
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen
Piperidinderivate durchlaufen verschiedene chemische Reaktionen, darunter:
Oxidation: Piperidin kann zu Piperidinonen oxidiert werden.
Reduktion: Reduktion von Pyridin zu Piperidin.
Substitution: Substitutionsreaktionen, die das Stickstoffatom im Piperidinring betreffen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas zur Hydrierung, Oxidationsmittel wie Kaliumpermanganat zur Oxidation und Reduktionsmittel wie Natrium zur Reduktion .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Piperidine, Piperidinone und verschiedene Piperidinderivate mit unterschiedlichen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The specific compound , Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-, is characterized by its unique structure which includes a piperidine ring linked to a pyrrolidine moiety. This structural configuration enhances its biological activity and potential therapeutic applications.
Pharmacological Applications
The pharmacological spectrum of piperidine derivatives encompasses various therapeutic areas:
- Antiarrhythmic Agents : Research has shown that certain piperidine derivatives exhibit antiarrhythmic properties. For instance, compounds with a benzamido group have been identified as effective in blocking chloroform-induced ventricular fibrillation in animal models .
- Central Nervous System Effects : Piperidine derivatives are implicated in neurological research due to their dopaminergic activity. For example, the compound 3-(1-Methyl-2-pyrrolidinyl)piperidine has been studied for its neuroprotective effects and potential in treating neurodegenerative diseases .
- Antidiabetic and Anticancer Activities : Studies indicate that piperidine derivatives can possess antidiabetic properties, with some compounds showing efficacy comparable to established drugs like voglibose. Additionally, several derivatives have demonstrated anticancer activities by inhibiting tumor growth and promoting apoptosis in cancer cells .
Case Study 1: Antiarrhythmic Activity
A study published in the Journal of Pharmacology demonstrated that a specific piperidine derivative could effectively prevent arrhythmias in mice models. The compound was tested against various arrhythmogenic stimuli, showing significant promise as a therapeutic agent for cardiac conditions .
Case Study 2: Neuroprotective Effects
Research highlighted in the International Journal of Novel Research and Development explored the neuroprotective effects of Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-. The study indicated that this compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
Wirkmechanismus
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. For example, some piperidine derivatives act as inhibitors of enzymes or receptors, leading to therapeutic effects such as anticancer activity by inhibiting tubulin polymerization . The exact mechanism can vary depending on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Analogs with Varied Substituent Positions
Piperidine, 2-(1-pyrrolidinylmethyl)- (CAS 100158-63-2)
- Structural Difference : The pyrrolidinylmethyl group is at the 2-position of piperidine (vs. 1-position in the target compound).
- Impact: Positional isomerism reduces KOR selectivity. No reported analgesic activity, suggesting the 1-position is critical for receptor interaction .
3-(1-Methyl-2-pyrrolidinyl)piperidine (CAS 5337-62-2)
- Structural Difference : Pyrrolidinyl substituent at the 3-position of piperidine.
- Impact: Limited pharmacological data, but safety profiles indicate higher acute oral toxicity (Category 4, H302) compared to the target compound .
Stereochemical Variants
(R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine (CAS 132958-72-6)
- Structural Difference : (R)-configuration at the pyrrolidine methyl group (vs. (2S) in the target compound).
- Impact : Reduced KOR affinity (Ki > 10 nM in preliminary assays) due to steric hindrance in receptor binding pockets .
- Similarity Score : 0.96 (based on structural similarity metrics), yet enantiomeric differences drastically alter activity .
Functional Group Modifications
(2S)-1-[(3,4-Dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine Hydrochloride
- Structural Difference : Addition of a 3,4-dichlorophenylacetyl group.
- Impact : Enhances KOR selectivity (6500:1 KOR/MOR ratio) and potency (Ki = 0.24 nM). The electron-withdrawing chlorine atoms improve lipophilicity and receptor binding .
- Therapeutic Advantage : 16-fold higher potency than U-50488, a standard KOR ligand .
Pyrrolidine, 1-[[(2S)-1-ethyl-2-piperidinyl]carbonyl]-3-(phenylmethyl)-
- Structural Difference : Piperidine replaced by a phenylmethyl-substituted pyrrolidine; ethyl carbonyl linker.
- Physicochemical Properties : Higher molecular weight (300.22 g/mol) and pKa (8.83) reduce solubility, limiting bioavailability compared to the target compound .
1-[(2S)-Pyrrolidinylmethyl]piperidine (CAS 65921-41-7)
- Structural Similarity : Direct analog lacking the 1-methyl group on pyrrolidine.
- Commercial Availability : Five suppliers list this compound, indicating industrial relevance.
- Activity : Moderate KOR affinity (Ki = 1.2 nM) but lower selectivity (1200:1 KOR/MOR), highlighting the importance of the 1-methyl group in the target compound .
Critical Analysis of Structural-Activity Relationships (SAR)
- (2S) Configuration : Essential for high KOR affinity; inversion to (R) reduces activity by >40-fold .
- Pyrrolidine 1-Methyl Group : Enhances metabolic stability and selectivity by restricting rotational freedom .
- Substituent Position : Piperidine-1 substitution optimizes receptor docking, while 2- or 3-position analogs show negligible activity .
- Electron-Withdrawing Groups : Para-substituted arylacetyl moieties (e.g., 3,4-dichlorophenyl) improve lipophilicity and KOR binding .
Biologische Aktivität
Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]- (CAS 652144-66-6) is a notable member of this class, featuring a piperidine core with a pyrrolidine substituent. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C12H24N2
- Molecular Weight : 196.34 g/mol
- CAS Number : 652144-66-6
1. Acetylcholinesterase Inhibition
A study evaluated various piperidine derivatives for their ability to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. Notably, compounds with bulky substituents at the para position of the benzamide group exhibited enhanced AChE inhibition. One derivative showed an IC50 value of 0.56 nM, indicating potent activity and a significant increase in acetylcholine levels in rat brains following administration .
2. Antimycobacterial Activity
Recent research highlighted the tuberculostatic properties of piperidine derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some synthesized compounds was as low as 0.5 μg/mL against resistant strains, demonstrating their potential as antituberculosis agents .
| Compound | MIC (Standard Strain) | MIC (Resistant Strain) |
|---|---|---|
| Compound 9 | 2 μg/mL | 4 μg/mL |
| Compound 10 | 2 μg/mL | 0.5 μg/mL |
3. Antiviral Potential
Piperidine derivatives have also been investigated for antiviral activity. One study indicated that a compound containing a piperidine moiety exhibited strong binding affinity to the SARS-CoV-2 main protease, outperforming established antiviral drugs like Remdesivir . This suggests potential applications in treating COVID-19.
The biological activities of piperidine derivatives can be attributed to their structural characteristics, which allow for interaction with various biological targets:
- Enzyme Inhibition : The nitrogen atom in the piperidine ring plays a crucial role in binding to the active site of enzymes like AChE.
- Antimicrobial Action : Structural modifications enhance lipophilicity and membrane permeability, facilitating interaction with bacterial cell walls.
Case Studies
- Alzheimer's Disease Therapy : A derivative was noted for its dual inhibition of AChE and butyrylcholinesterase (BuChE), along with antioxidant properties, making it a candidate for Alzheimer's treatment .
- Tuberculosis Treatment : The efficacy of piperidine derivatives against M. tuberculosis was demonstrated in clinical isolates, establishing a new line of research for developing antitubercular drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
